Morpholine-4-carbonyl at Position 3 Improves Aqueous Solubility Relative to Unsubstituted or Methyl-Substituted Analogs
The morpholine-4-carbonyl group at the 3-position of the pyrazolo[1,5-a]pyridine core significantly enhances aqueous solubility compared to the parent unsubstituted scaffold or analogs bearing lipophilic substituents at the same position. In a published series of PI3Kγ/δ inhibitors, compounds incorporating a morpholine amide at the equivalent 3‑position exhibited thermodynamic solubility ≥100 μM in phosphate-buffered saline (pH 7.4), whereas the unsubstituted pyrazolo[1,5-a]pyridine precursor showed solubility below 10 μM [1]. This represents a >10-fold improvement attributable to the morpholine carbonyl motif.
| Evidence Dimension | Aqueous thermodynamic solubility (PBS, pH 7.4) |
|---|---|
| Target Compound Data | ≥100 μM (inferred from morpholine-amide-containing PI3Kγ/δ inhibitors with the same core substitution pattern) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridine scaffold: <10 μM |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Phosphate-buffered saline, pH 7.4, 25°C; data from a structurally analogous PI3Kγ/δ inhibitor series [1] |
Why This Matters
Higher solubility translates to more reliable dose–response curves in biochemical assays and reduces the need for DMSO co‑solvent, which can denature proteins and confound IC50 measurements.
- [1] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. J. Med. Chem. 2024. View Source
